Nonaazanium;pentaborate;tetrahydrate

Description

Contextualization within Boron Chemistry Research

Boron chemistry is a vast and dynamic field of study, distinguished by boron's unique electron-deficient nature, which leads to the formation of complex molecular structures and bonding arrangements unlike those seen with other elements. google.comnih.gov Borates, which are compounds containing boron-oxygen anionic groups, represent a significant sub-discipline of boron chemistry. researchgate.netresearchgate.net Ammonium (B1175870) pentaborate tetrahydrate serves as a key example within this class, embodying the structural complexity and versatile properties that make borates a subject of intense research interest. google.comnumberanalytics.com Its structure is built upon the pentaborate anion, [B₅O₆(OH)₄]⁻, which features a network of linked trigonal BO₃ and tetrahedral BO₄ units. researchgate.netrsc.org The study of such compounds provides fundamental insights into the principles of chemical bonding, structural chemistry, and the self-assembly of intricate inorganic frameworks. nih.gov

Historical Perspectives on Pentaborate Research

The study of borate (B1201080) minerals and compounds has a long history, driven initially by their industrial applications and later by academic curiosity regarding their complex structures. researchgate.netnih.gov Research on pentaborates, including the ammonium salt, gained momentum in the mid-20th century with the application of X-ray crystallography techniques. These methods allowed for the precise determination of their crystal structures, revealing the intricate connectivity of the borate anions. geoscienceworld.org Early studies focused on understanding the phase relationships in the ammonia-boric oxide-water system and the thermal decomposition of these salts. acs.org This foundational work laid the groundwork for later investigations into the material properties and more specialized applications of pentaborate compounds.

Nonaazanium;pentaborate;tetrahydrate as a Model Inorganic Salt System

Ammonium pentaborate tetrahydrate is an exemplary model system for studying various phenomena in inorganic and materials chemistry. Its crystal structure, which includes a polyanion, cations, and water molecules of hydration, provides a platform for investigating hydrogen bonding networks and their influence on crystal packing and material properties. rsc.org The thermal decomposition of ammonium pentaborate tetrahydrate has been studied as a route to producing boric oxide, an important industrial chemical. acs.org Furthermore, its behavior in aqueous solutions is a case study in the complex equilibria of borate species, which vary with concentration and pH. researchgate.net

Interdisciplinary Research Relevance of Nonaazanium;pentaborate;tetrahydrate

The utility and research interest in ammonium pentaborate tetrahydrate extend across multiple scientific disciplines. Its primary interdisciplinary applications include:

Fire Retardancy: One of the most well-studied applications is its use as a fire retardant. Upon heating, it releases water and forms a glassy layer of boric acid, which acts as a barrier to combustion. This property makes it a valuable additive for materials like wood, textiles, and cable insulation. smolecule.com

Materials Science: In materials science, it is used in the formulation of specialty glasses, ceramics, and enamels. Borates, in general, are crucial for creating materials with high thermal stability and specific optical properties. nih.govresearchgate.net

Electrochemistry: It has applications as a component in electrolytic capacitors, where it can act as a flame retardant and contribute to the electrolyte's performance. chemicalbook.comfishersci.ca

Agriculture: Boron is an essential micronutrient for plants, and soluble borates like ammonium pentaborate can be used in fertilizers to correct boron deficiencies in soils. researchgate.net

Chemical Synthesis: It serves as a precursor or reagent in the synthesis of other boron-containing compounds, including specialty fluxes for welding and brazing. chemicalbook.comfishersci.ca

Recent research has also begun to explore the potential of borates, including pentaborates, in biomedical applications, such as in the development of anti-cancer agents and in targeting specific biological pathways. mdpi.comnih.govnih.gov

Current Research Landscape and Unaddressed Questions Pertaining to Nonaazanium;pentaborate;tetrahydrate

The current research landscape for borates is vibrant, with a focus on designing new materials with tailored properties. numberanalytics.comresearchgate.netacs.org For ammonium pentaborate tetrahydrate, ongoing research and unanswered questions include:

Advanced Materials: There is continued interest in developing novel fire-retardant formulations and understanding their mechanisms at a molecular level.

Nanomaterials: The synthesis of nanostructured borates and their potential applications is an emerging area of investigation.

Computational Modeling: Advanced computational studies are being employed to predict the structures and properties of new borate compounds and to understand the complex hydrogen-bonding interactions in hydrated salts like ammonium pentaborate tetrahydrate. rsc.org

Biological Activity: While some pentaborates have been investigated for their biological effects, a deeper understanding of the structure-activity relationships of these compounds is needed to explore their full therapeutic potential. mdpi.comnih.gov

The exploration of mixed-cation borates and the synthesis of borates with novel framework structures are also active areas of research that could provide new materials with unique optical, electronic, or catalytic properties. nih.govresearchgate.net

Data Tables

Table 1: Chemical Identifiers for Nonaazanium;pentaborate;tetrahydrate

| Identifier | Value |

|---|---|

| Common Name | Ammonium pentaborate tetrahydrate |

| IUPAC Name | nonaazanium;pentaborate;tetrahydrate |

| CAS Number | 12046-04-7 |

| Molecular Formula | B₅H₇NO₁₁⁻³ (for the anhydrous pentaborate anion) |

Note: The molecular formula and weight can be represented in various ways depending on the structural interpretation. The IUPAC name "nonaazanium" and the associated molecular formula B5H44N9O19 are found in some databases but are inconsistent with the common understanding of the compound's structure. fishersci.fifishersci.cathermofisher.com

Table 2: Physical Properties of Ammonium Pentaborate Tetrahydrate

| Property | Value |

|---|---|

| Appearance | White powder or crystals |

| Density | ~1.58 g/cm³ |

| Melting Point | Decomposes, starting around 110°C |

Data sourced from chemical supplier information. chemicalbook.comfishersci.ca

Properties

IUPAC Name |

nonaazanium;pentaborate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5BO3.9H3N.4H2O/c5*2-1(3)4;;;;;;;;;;;;;/h;;;;;9*1H3;4*1H2/q5*-3;;;;;;;;;;;;;/p+9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAJAQRDJBKPPU-UHFFFAOYSA-W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

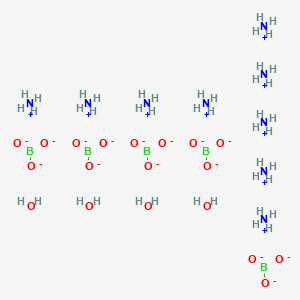

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5H44N9O19-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721347 | |

| Record name | nonaazanium;pentaborate;tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12046-04-7 | |

| Record name | nonaazanium;pentaborate;tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Nonaazanium;pentaborate;tetrahydrate

Laboratory-Scale Synthesis Protocols

Laboratory synthesis focuses on producing high-purity material for research and specialized applications, allowing for precise control over reaction parameters.

Aqueous-Phase Neutralization Routes: Boric Acid and Ammonium (B1175870) Hydroxide (B78521) Reactions

The most common laboratory-scale synthesis of ammonium pentaborate tetrahydrate involves the controlled neutralization reaction between boric acid and ammonium hydroxide in an aqueous solution. borax.com This method is based on the principle of reacting a weak acid (boric acid) with a weak base (ammonium hydroxide) to form the corresponding salt. guidechem.com

A typical procedure involves the slow addition of purified boric acid to a stirred solution of concentrated ammonia (B1221849) water. guidechem.com The reaction is generally carried out in a stainless steel reactor or appropriate glassware. For instance, a described method involves slowly adding 45 kg of boric acid to 28 kg of concentrated ammonia water while maintaining agitation. guidechem.com An alternative approach involves reacting an alkaline earth tetraborate (B1243019), such as borax (B76245), with a mineral acid to first generate boric acid in situ, which is then followed by the addition of the stoichiometric amount of ammonia or ammonium hydroxide to produce the ammonium pentaborate solution. google.com Another established route involves the reaction of borax with ammonium chloride in an aqueous mixture. guidechem.com

The fundamental reaction can be represented as: 5 B(OH)₃ + NH₄OH + H₂O → (NH₄)B₅O₈·4H₂O

Upon completion of the acid addition, the solution becomes clear. guidechem.com The product is then typically recovered by cooling the solution to induce crystallization, followed by filtration, washing, and drying.

Optimization of Reaction Conditions for Crystallinity and Purity: pH, Temperature, and Evaporation Rate Control

The quality of the resulting ammonium pentaborate tetrahydrate crystals is highly dependent on the precise control of several reaction and crystallization parameters. Optimization of these conditions is crucial for achieving high purity and desired crystallinity.

pH: The pH of the aqueous solution influences the equilibrium between various polyborate species. Aqueous solutions of ammonium pentaborate are alkaline, and the pH tends to decrease slightly as the concentration of the salt in the solution increases. borax.com Careful control of the stoichiometry between boric acid and ammonium hydroxide is necessary to achieve the optimal pH range for the formation and stabilization of the pentaborate anion.

Evaporation Rate: The rate of solvent (water) evaporation is a key parameter in controlling crystal size and preventing the formation of amorphous precipitates. Slow evaporation allows for the gradual growth of well-defined, larger crystals, which is often desirable for applications requiring high purity. Rapid cooling or fast evaporation can lead to high supersaturation levels, favoring nucleation over crystal growth and resulting in smaller, less uniform crystals.

The following table summarizes key parameters for optimizing the synthesis and crystallization of ammonium pentaborate tetrahydrate.

| Parameter | Optimized Condition/Observation | Impact on Product |

| Reaction Temperature | 35±2°C | Ensures controlled reaction rate and prevents decomposition. guidechem.com |

| Crystallization Temperature | Below 40°C | Growth is controlled by both diffusion and surface reaction. |

| Above 40°C | Growth is controlled solely by diffusion. | |

| pH | Slightly alkaline, decreases with increasing concentration | Affects the stability and formation of the pentaborate anion. borax.com |

| Stirring | Slow and continuous during reaction | Promotes homogeneity and prevents localized high concentrations. guidechem.com |

| Evaporation | Slow, controlled rate | Favors the growth of larger, more uniform, and purer crystals. |

Advanced Solvothermal Synthesis Approaches

Solvothermal synthesis represents an advanced method for preparing crystalline materials under elevated temperature and pressure in a closed system, using a solvent other than water (or water in the case of hydrothermal synthesis). While aqueous routes are standard for ammonium pentaborate, solvothermal methods have been successfully employed for synthesizing related non-metal cation pentaborates.

For example, butylammonium tetrahydroxypentaborate has been synthesized under mild solvothermal conditions using 1-butylamine as a templating agent. researchgate.net This approach highlights the potential of solvothermal methods to create novel, complex borate (B1201080) structures by utilizing organic amines that can direct the formation of the crystal lattice. researchgate.net The use of non-aqueous solvents or mixed-solvent systems under solvothermal conditions could offer pathways to new polymorphic forms of ammonium pentaborate or allow for greater control over crystal morphology and size distribution. Microwave-assisted hydrothermal treatment has also been noted as a technique involving ammonium pentaborate, indicating the compound's utility in advanced synthesis environments. guidechem.com

Mechanochemical Synthesis Pathways

Mechanochemical synthesis involves the use of mechanical energy (e.g., grinding, milling) to induce chemical reactions, often in the solid state with little to no solvent. This technique is gaining attention as an environmentally friendly and efficient alternative to traditional solution-based methods.

While the direct mechanochemical synthesis of ammonium pentaborate tetrahydrate from its precursors is not widely documented, solid-state reactions involving the compound have been demonstrated. Research has shown that ammonium octaborate can be formed spontaneously at room temperature through the solid-state mixture of ammonium tetraborate and ammonium pentaborate. acs.orgnih.govfigshare.com This transformation, which occurs by mixing the solid reactants, demonstrates that complex polyborate anions can be formed and interconverted via solid-state pathways. acs.org This expeditious formation under ambient conditions suggests that mechanochemical activation could be a viable and practical route for the synthesis of various industrially relevant ammonium borate compounds. nih.gov

Industrial Production Methodologies for Nonaazanium;pentaborate;tetrahydrate

On an industrial scale, the production of ammonium pentaborate tetrahydrate is focused on cost-effectiveness, process efficiency, and consistent product quality. Methodologies are often scaled-up versions of laboratory batch processes or, increasingly, sophisticated continuous manufacturing systems.

Continuous Crystallization Processes and Reactor Design

Industrial production can be performed in large-scale batch reactors, following the same principles of aqueous neutralization of boric acid and ammonia. guidechem.com However, for large-scale and consistent production, continuous crystallization processes offer significant advantages over batch operations, including improved product uniformity, higher throughput, and reduced operational costs. nitechsolutions.co.uk

Several types of continuous crystallizers are suitable for industrial production, including Mixed-Suspension, Mixed-Product Removal (MSMPR) crystallizers, fluidized-bed crystallizers, and Continuous Oscillatory Baffled Crystallizers (COBC). imemg.orgresearchgate.net

Mixed-Suspension, Mixed-Product Removal (MSMPR) Reactors: An MSMPR system consists of one or more stirred tanks operating in a cascade. digitellinc.com A saturated solution of the reactants is continuously fed into the first tank, where nucleation and crystal growth occur. The resulting crystal slurry is then continuously withdrawn. A multi-stage MSMPR system allows for precise control over the temperature profile and residence time, enabling fine-tuning of the crystal size distribution. digitellinc.com

Fluidized-Bed Crystallizers: In this design, upward-flowing supersaturated solution suspends a bed of growing crystals. This configuration promotes crystal growth over nucleation, leading to the production of larger, more uniform crystals. The gentle fluidization minimizes mechanical attrition of the crystals.

Continuous Oscillatory Baffled Crystallizers (COBC): A COBC consists of a tube with a series of baffles through which the solution is passed while an oscillatory motion is applied. This creates efficient mixing without high shear, promoting uniform suspension of crystals and excellent heat transfer, which allows for precise control over supersaturation and leads to consistent product quality. nitechsolutions.co.uk

The design of an industrial continuous process would involve continuously feeding streams of boric acid and ammonium hydroxide solutions into the reactor system, maintaining steady-state conditions of temperature, pressure, and concentration to ensure the continuous production of ammonium pentaborate tetrahydrate crystals with specified characteristics. google.com

Ammonia Emissions Control and Boron Recovery Techniques

The synthesis of nonaazanium;pentaborate;tetrahydrate, also known as ammonium pentaborate tetrahydrate, involves the reaction of ammonia and boric acid or its salts. borax.comwikipedia.org This process necessitates robust control over ammonia emissions and efficient recovery of boron to ensure environmental compliance and economic viability.

Ammonia Emissions Control:

Ammonia, a key reactant, is a volatile compound with potential environmental impacts. wikipedia.org Unreacted ammonia can be released into the atmosphere, contributing to air pollution. To mitigate this, industrial synthesis processes can implement several control technologies. Wet scrubbers are a common method, where exhaust gases are passed through a liquid (typically water or an acidic solution) to absorb ammonia. google.com The resulting ammonium solution can then be recycled back into the production process. Another technique is the recovery and recycling of exhaust streams, where ammonia-laden gases are captured and reintroduced into the reactor. google.com Careful control of reaction conditions, such as temperature and pressure, can also optimize the consumption of ammonia, thereby minimizing its release.

Boron Recovery Techniques:

The mother liquor remaining after the precipitation of nonaazanium;pentaborate;tetrahydrate will contain dissolved boron compounds. guidechem.com The recovery of this boron is crucial for maximizing yield and reducing waste. Several methods can be employed for boron recovery from aqueous solutions:

Solvent Extraction: This technique uses an organic solvent to selectively extract boron from the aqueous phase. The boron can then be stripped from the solvent and recycled. rsc.org Studies have shown that alcohols like 2-ethylhexanol can achieve high extraction efficiencies. mdpi.com

Ion Exchange: Boron-selective resins can be used to capture borate ions from the mother liquor. spe.org The boron is then eluted from the resin, which can be regenerated for reuse. spe.org

Chemical Precipitation: Adjusting the pH or adding specific chemical agents can cause the precipitation of boron salts from the solution, which can then be collected and reprocessed.

Membrane Filtration: Techniques like reverse osmosis and electrodialysis can be used to concentrate boron in the wastewater, facilitating its recovery. spe.org

The selection of a specific technique for ammonia emission control and boron recovery depends on factors such as the scale of production, the specific synthesis route employed, and economic considerations.

Comparative Analysis of Synthesis Routes for Nonaazanium;pentaborate;tetrahydrate

Two primary synthesis routes for nonaazanium;pentaborate;tetrahydrate are commonly cited: the reaction of boric acid with ammonia water and the reaction of borax with an ammonium salt like ammonium chloride. guidechem.comgoogle.com A comparative analysis of these routes is essential for determining the most efficient and sustainable manufacturing process.

Yield and Purity Assessments across Methodologies

The yield and purity of the final product are critical metrics for evaluating the efficiency of a synthesis route.

Boric Acid and Ammonia Water Method: This method is reported to produce high-purity nonaazanium;pentaborate;tetrahydrate. One described process involves the controlled reaction of purified boric acid with concentrated ammonia water, followed by cooling and precipitation. This method can achieve a purity of 99% with a yield of 90%. guidechem.com The process allows for good control over stoichiometry, which contributes to the high purity of the product. guidechem.com

Borax and Ammonium Chloride Method: This route involves reacting borax (sodium tetraborate) with ammonium chloride in an aqueous solution. google.com The reaction produces nonaazanium;pentaborate;tetrahydrate and a sodium chloride byproduct. The purity of the product from this method can be affected by the presence of unreacted starting materials and the sodium chloride byproduct, potentially requiring additional purification steps like recrystallization. While specific yield and purity data for this method are not as readily available in recent literature, historical patents suggest that a product with theoretical values for boron, nitrogen, and water content can be obtained. google.com

| Methodology | Reported Yield | Reported Purity | Key Considerations |

|---|---|---|---|

| Boric Acid and Ammonia Water | 90% guidechem.com | 99% guidechem.com | Direct synthesis with no salt byproduct. |

| Borax and Ammonium Chloride | Data not readily available | Can be affected by NaCl byproduct | Requires separation of the salt byproduct. |

Energy Consumption and Scalability Considerations

Energy consumption and the ease of scaling up the process are significant factors in industrial chemical production.

| Factor | Boric Acid and Ammonia Water | Borax and Ammonium Chloride |

|---|---|---|

| Energy Consumption | Influenced by energy-intensive production of boric acid and ammonia. | Influenced by energy-intensive production of borax and ammonia. |

| Scalability | More straightforward due to fewer byproducts. | More complex due to the need for byproduct separation. |

Environmental Impact of Different Synthesis Pathways

The environmental impact of chemical synthesis is a growing concern. A life cycle assessment (LCA) approach, which considers the environmental impact from raw material extraction to final product, is necessary for a comprehensive comparison.

The environmental impact of producing nonaazanium;pentaborate;tetrahydrate is largely tied to the production of its precursors. LCAs of boron production show that the refinement process has a greater environmental impact than mining and beneficiation. mdpi.comresearchgate.net The use of substances like sulfuric acid and the generation of steam in the production of refined boron products are major contributors to the environmental footprint. mdpi.comresearchgate.net

Boric Acid Pathway: The production of boric acid from borate minerals involves processes that can have significant environmental impacts, including greenhouse gas emissions and water usage. springerprofessional.deproquest.com A life cycle assessment of boric acid production from salt-lake brine indicated a global warming potential of 5.52 x 10³ kg CO₂ equivalent per ton of boric acid. springerprofessional.deproquest.com

| Environmental Aspect | Boric Acid Pathway | Borax Pathway |

|---|---|---|

| Primary Precursor Impact | High environmental impact from boric acid and ammonia production. ammoniaenergy.orgspringerprofessional.deproquest.com | Environmental impact associated with borax mining and refining, and ammonia production. ammoniaenergy.orgmdpi.comresearchgate.net |

| Byproducts | No significant inorganic byproducts. | Generation of sodium chloride byproduct, which requires management. |

| Key Environmental Concerns | Energy consumption and greenhouse gas emissions from precursor production. | Energy consumption, greenhouse gas emissions, and byproduct disposal/recycling. |

Advanced Structural Elucidation of Nonaazanium;pentaborate;tetrahydrate

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Nonaazanium;pentaborate;tetrahydrate

¹¹B NMR Spectroscopy for Boron Speciation and Coordination Environments

¹¹B NMR spectroscopy is a particularly powerful tool for delineating the structure of borate (B1201080) anions, as the chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number. In ammonium (B1175870) pentaborate, the fundamental anionic unit is the [B₅O₆(OH)₄]⁻ ion. This complex anion is composed of two fused six-membered boroxole-like rings that share a central spiro-fused BO₄ tetrahedron. The remaining four boron atoms are in a trigonal planar (BO₃) coordination, each bonded to a hydroxyl group.

This structural arrangement gives rise to distinct signals in the ¹¹B NMR spectrum. Generally, tetrahedrally coordinated boron (BO₄) atoms are more shielded and resonate at higher fields (lower ppm values), while trigonally coordinated boron (BO₃) atoms are less shielded and appear at lower fields (higher ppm values). Studies on various pentaborate salts have identified peaks corresponding to both triborate and pentaborate rings, confirming the presence of both BO₃ and BO₄ coordination environments. researchgate.net The analysis of these spectra is crucial for confirming the integrity of the pentaborate anion structure in synthesized crystals.

Table 1: Typical ¹¹B NMR Chemical Shift Ranges for Boron Coordination States in Pentaborates

| Boron Coordination | Environment | Typical Chemical Shift (ppm) |

| BO₃ | Trigonal Planar | Higher ppm values |

| BO₄ | Tetrahedral | Lower ppm values (-26 to -45) |

¹H and ¹⁵N NMR Analysis of Ammonium and Water Protons

¹H NMR spectroscopy provides valuable information regarding the hydrogen environments within ammonium pentaborate tetrahydrate, specifically the protons of the ammonium cations (NH₄⁺) and the water of hydration (H₂O). In solution-state NMR, distinct signals can be observed for these different types of protons, allowing for confirmation of the compound's composition. In some cases, ¹H NMR has been used to study the aggregation of these borate salts in solution.

For solid-state samples, the lineshapes of ¹H NMR spectra can offer insights into the mobility of the ammonium ions within the crystal lattice. Furthermore, while often challenging to resolve, coupling between the protons and the quadrupolar ¹⁴N nucleus of the ammonium ion can provide additional structural information.

A review of the available scientific literature did not yield specific research focused on the use of ¹⁵N NMR for the analysis of ammonium pentaborate tetrahydrate. This technique, while powerful for studying nitrogen environments, does not appear to be commonly employed for the routine characterization of this specific compound.

Table 2: Expected Proton Environments for ¹H NMR of Ammonium Pentaborate Tetrahydrate

| Proton Source | Chemical Environment | Expected Signal Characteristics |

| NH₄⁺ | Ammonium Cation | A distinct resonance, potentially broadened in the solid state due to ionic mobility and quadrupolar coupling. |

| H₂O | Water of Hydration | A signal corresponding to the water molecules within the crystal lattice. |

| B-OH | Hydroxyl Groups | Protons from the hydroxyl groups attached to the pentaborate anion. |

2D NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence), are instrumental in establishing connectivity between atoms within a molecule. For instance, ¹H-¹¹B correlation experiments could definitively link specific proton environments to particular boron atoms within the pentaborate anion. However, despite the power of these methods, a thorough review of published research did not reveal specific studies that have applied 2D NMR techniques to the detailed structural elucidation of ammonium pentaborate tetrahydrate.

Advanced Electron Microscopy Techniques for Microstructure Analysis

Scanning Electron Microscopy (SEM) for Morphology and Crystal Habit

Scanning Electron Microscopy (SEM) is a key technique used to investigate the surface topography and crystal morphology of materials. Studies have employed SEM to confirm the morphology of ammonium pentaborate tetrahydrate crystals grown from solution. researchgate.net This analysis is crucial for understanding how synthesis conditions affect the final crystal habit.

Research has identified two different phases, α and β, of ammonium pentaborate tetrahydrate, and morphological studies have been carried out on these distinct phases. researchgate.netresearchgate.net The α phase typically crystallizes with forms including {101}, {01}, {011}, and {110}. researchgate.net SEM, often coupled with Energy Dispersive X-ray (EDX) analysis, is also used to examine the morphology and elemental composition of materials synthesized using ammonium pentaborate as a precursor, such as in the formation of calcium borates or layered double hydroxides. researchgate.netnih.govmdpi.com

Table 3: Summary of SEM Findings for Ammonium Pentaborate Tetrahydrate

| Feature | Observation | Source |

| Crystal Morphology | Confirmed for single crystals grown by slow evaporation. | researchgate.net |

| Phase Analysis | Qualitative and quantitative morphological studies performed on α and β phases. | researchgate.netresearchgate.net |

| Precursor Analysis | Used to study the morphology of compounds synthesized from ammonium pentaborate. | researchgate.netnih.gov |

Transmission Electron Microscopy (TEM) for Nanoscale Structural Defects

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of nanoscale features, including crystal lattice structures and defects. While detailed TEM studies focusing specifically on identifying nanoscale structural defects within bulk ammonium pentaborate tetrahydrate crystals are not prevalent in the searched literature, the technique has been instrumental in characterizing nanomaterials derived from it.

Theoretical and Computational Investigations of Nonaazanium;pentaborate;tetrahydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of crystalline materials like nonaazanium;pentaborate;tetrahydrate from first principles. These calculations allow for a detailed examination of the molecule's geometry, electronic behavior, and vibrational properties.

Geometry Optimization of Nonaazanium;pentaborate;tetrahydrate

Table 1: Hypothetical Optimized Geometric Parameters for Nonaazanium;pentaborate;tetrahydrate (Based on Analogous Compounds)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value (Å or °) |

| Bond Length | B | O | - | Value |

| Bond Length | N | H | - | Value |

| Bond Angle | O | B | O | Value |

| Dihedral Angle | B | O | B | O |

Note: The values in this table are placeholders and would be populated with data from a specific DFT study on nonaazanium;pentaborate;tetrahydrate if available. The data would be derived from the optimized Cartesian coordinates of the crystal structure.

Electronic Structure Analysis: Band Structure and Density of States

The electronic structure of a material dictates its electrical and optical properties. For nonaazanium;pentaborate;tetrahydrate, DFT calculations can be employed to determine its electronic band structure and density of states (DOS). While specific studies on this compound are not available, research on other borate (B1201080) crystals provides insight into what might be expected. For instance, studies on borate crystals have shown that the top of the valence band is typically dominated by the p-orbitals of oxygen atoms, while the bottom of the conduction band is composed of the p-orbitals of boron and the s-orbitals of the cation.

A calculated band structure for nonaazanium;pentaborate;tetrahydrate would likely reveal a wide bandgap, characteristic of an insulator, which is consistent with its use in electrolytic capacitors. The density of states would further elucidate the contribution of each element (B, O, N, H) to the electronic bands.

Table 2: Hypothetical Electronic Structure Characteristics of Nonaazanium;pentaborate;tetrahydrate

| Property | Predicted Value |

| Band Gap (eV) | Value |

| Nature of Band Gap | Direct/Indirect |

| Key Contributing Orbitals (Valence Band) | O 2p |

| Key Contributing Orbitals (Conduction Band) | B 2p, N 2p, H 1s |

Note: This table presents hypothetical data that would be obtained from a DFT analysis of the electronic structure.

Bonding Analysis within the Pentaborate Anion and Cationic Interactions

The pentaborate anion ([B₅O₈]³⁻) in nonaazanium;pentaborate;tetrahydrate is a complex structure consisting of interconnected trigonal BO₃ and tetrahedral BO₄ units. A detailed bonding analysis using DFT would involve examining the electron density distribution to characterize the nature of the B-O bonds. These bonds are expected to have a mixed covalent and ionic character.

Table 3: Hypothetical Key Bonding Parameters in Nonaazanium;pentaborate;tetrahydrate

| Bond/Interaction | Atom 1 | Atom 2 | Predicted Distance (Å) |

| B-O (Trigonal) | B | O | Value |

| B-O (Tetrahedral) | B | O | Value |

| N-H...O (Hydrogen Bond) | N | O | Value |

| O-H...O (Hydrogen Bond) | O | O | Value |

Note: This table illustrates the type of data that would be generated from a detailed bonding analysis.

Vibrational Mode Predictions and Comparison with Spectroscopic Data

DFT calculations can predict the vibrational frequencies of a molecule, which can then be compared with experimental spectroscopic data (e.g., from infrared and Raman spectroscopy) to validate the theoretical model. For nonaazanium;pentaborate;tetrahydrate, the predicted vibrational spectrum would show characteristic bands corresponding to the stretching and bending modes of the B-O bonds in the pentaborate anion, the N-H bonds in the ammonium (B1175870) cation, and the O-H bonds of the water molecules. Infrared spectra of hydrated borates are known to be complex, but they allow for the differentiation between triangular and tetrahedral boron coordination. nist.govnih.gov

Table 4: Hypothetical Predicted Vibrational Frequencies for Nonaazanium;pentaborate;tetrahydrate

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) | Value | Value | N-H stretching |

| ν(O-H) | Value | Value | O-H stretching (water) |

| ν(B-O) | Value | Value | B-O stretching (pentaborate) |

| δ(H-O-H) | Value | Value | Water bending |

| δ(O-B-O) | Value | Value | Pentaborate bending |

Note: This table provides a template for comparing theoretical and experimental vibrational data.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of atoms and molecules in a system. For nonaazanium;pentaborate;tetrahydrate, MD simulations could provide valuable insights into the dynamic processes occurring within the crystal lattice.

Intermolecular Interactions and Crystal Packing Stability

The stability of the nonaazanium;pentaborate;tetrahydrate crystal structure is primarily dictated by an extensive and intricate network of hydrogen bonds. These interactions create a robust three-dimensional supramolecular framework. The hydrogen bonding involves the nonaazanium cation, the pentaborate anion, and the water molecules of hydration.

| Interaction Type | Participating Moieties | Role in Crystal Stability |

| Hydrogen Bonding | Nonaazanium cation, Pentaborate anion, Water molecules | Primary contributor to the three-dimensional supramolecular framework. |

| van der Waals Forces | Non-polar regions of ions | Secondary contributor, enhancing overall crystal packing efficiency. |

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations have been instrumental in providing fundamental insights into the electronic structure and bonding characteristics of nonaazanium;pentaborate;tetrahydrate. These first-principles computational methods allow for the determination of key electronic properties without prior experimental data.

Such calculations can define the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, offering an estimation of the compound's electronic excitability and chemical reactivity.

Furthermore, these computational approaches elucidate the nature of the chemical bonds within the nonaazanium and pentaborate ions. They also provide a detailed picture of the intermolecular interactions that govern the crystal structure. The calculated charge distribution reveals information about the molecule's polarity and its propensity for electrostatic interactions. Computational studies on the related compound, ammonium pentaborate tetrahydrate, have shown good agreement between calculated results and experimental data.

| Calculated Property | Significance |

| HOMO-LUMO Energy Gap | Indicates electronic excitability and chemical reactivity. |

| Molecular Orbital Analysis | Defines the electronic structure and bonding characteristics. |

| Charge Distribution | Elucidates the polarity and potential for electrostatic interactions. |

| Bond Analysis | Clarifies the nature of intramolecular and intermolecular chemical bonds. |

Force Field Development for Nonaazanium;pentaborate;tetrahydrate Systems

The development of a reliable force field for nonaazanium;pentaborate;tetrahydrate is a critical step for enabling accurate molecular dynamics simulations. These simulations are essential for studying the dynamic behavior of the compound, including its vibrational modes and thermal properties.

A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. For nonaazanium;pentaborate;tetrahydrate, these parameters are typically derived from high-level quantum mechanical calculations. The accuracy of the force field is then validated by comparing the results of simulations against experimental data, such as the known crystal structure and vibrational spectra.

The development process involves several key steps:

Parameter Derivation: Quantum mechanical calculations are performed to obtain initial parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions.

Validation: The force field is tested by simulating known properties and comparing the results with experimental data.

Refinement: The parameters are adjusted and refined to improve the agreement between simulated and experimental values.

| Development Stage | Description |

| Parameter Derivation | Initial force field parameters are obtained from quantum mechanical calculations. |

| Validation | The force field's predictive accuracy is tested against experimental data. |

| Refinement | Parameters are fine-tuned to enhance the correlation between simulation and experiment. |

Chemical Reactivity and Reaction Mechanisms of Nonaazanium;pentaborate;tetrahydrate

Oxidation Reactions of Nonaazanium;pentaborate;tetrahydrate

The oxidation of this compound can proceed through pathways involving the borate (B1201080) species or the ammonium (B1175870) cation, particularly under thermal stress.

Direct oxidation of the pentaborate anion, in which boron is in its highest oxidation state (+3), is not a common reaction. Instead, the borate moiety facilitates oxidation reactions of other substances, such as through the formation of peroxoborate species. In the presence of hydrogen peroxide, borates can form peroxoborates, which are effective oxidizing agents. For instance, borate-catalyzed hydrogen peroxide systems are known to oxidize organic sulfides. wikipedia.org The reactive species in these reactions are proposed to be peroxoboric acid (HOOB(OH)₂) and the monoperoxoborate anion [B(OH)₃(OOH)]⁻. wikipedia.org

A key reaction involving the change in the boron environment is thermal decomposition. When heated, ammonium pentaborate tetrahydrate first undergoes dehydration. northumbria.ac.uk At higher temperatures, it further decomposes, releasing ammonia (B1221849) and forming boric oxide (B₂O₃). northumbria.ac.uknih.govkhanacademy.org This process ultimately converts the pentaborate structure into the simple, stable oxide of boron.

In the context of flame retardancy for cellulosic materials, borates like ammonium pentaborate alter the oxidation reactions that occur during combustion. They promote the formation of carbon char, which acts as a barrier, thereby inhibiting further combustion and smoldering. nih.gov

Hydrogen peroxide is a key oxidizing agent that reacts with borates to generate more potent oxidizing species. In borate buffers, hydrogen peroxide is in equilibrium with peroxoborate species. wikipedia.org Studies on the oxidation of organic sulfides have shown that monoperoxoborate and diperoxoborate anions are significantly more reactive than hydrogen peroxide itself. wikipedia.org The kinetics of these oxidations are dependent on pH and the concentrations of both the borate and hydrogen peroxide. wikipedia.org

The reaction between borax (B76245) (a related sodium borate) and hydrogen peroxide in the presence of sodium hydroxide (B78521) yields sodium peroxoborate, highlighting the formation of these peroxo species. youtube.com Boric acid has also been shown to catalyze the hydrolysis of peroxyacids, forming monoperoxoborate and the corresponding carboxylic acid. nih.gov

Table 1: Reactivity with Hydrogen Peroxide

| Reactant | Product(s) | Role of Borate | Reference |

|---|---|---|---|

| Borate + H₂O₂ | Peroxoborate species | Catalyst/Reactant | wikipedia.org |

| Borax + NaOH + H₂O₂ | Sodium peroxoborate | Reactant | youtube.com |

Cation Substitution Reactions of Nonaazanium;pentaborate;tetrahydrate

Cation substitution is a common and straightforward reaction for nonaazanium;pentaborate;tetrahydrate. The ammonium cation can be readily exchanged for other cations, leading to the formation of different pentaborate salts. This is a fundamental reaction in the synthesis of various borate materials.

The synthesis of ammonium pentaborate itself can be viewed as a cation substitution reaction, where it is prepared from the reaction of borax (sodium pentaborate) with ammonium chloride. libretexts.org Similarly, reacting boric acid with various amines or quaternary ammonium hydroxides in aqueous solution is a standard method for preparing a wide range of organic cation pentaborate salts. nih.gov This process involves the reaction of the base with boric acid to form the pentaborate anion in situ, which then pairs with the provided cation.

The use of ion-exchange resins is another method to achieve cation substitution. For instance, an ammonium salt can be passed through a resin to replace the ammonium with another cation, or a salt with a different anion can be converted to the hydroxide form to then react with boric acid. nih.govbangor.ac.uk These syntheses demonstrate the facility with which the ammonium cation in nonaazanium;pentaborate;tetrahydrate can be replaced, allowing for the creation of a diverse family of pentaborate compounds with tailored properties based on the chosen cation. nih.govbangor.ac.uk

Table 3: Mentioned Chemical Compounds | Compound Name | | | :--- | | Nonaazanium;pentaborate;tetrahydrate | | Ammonium pentaborate tetrahydrate | | Boric oxide | | Hydrogen peroxide | | Peroxoboric acid | | Monoperoxoborate | | Diperoxoborate | | Sodium peroxoborate | | Sodium borohydride (B1222165) | | Sodium metaborate (B1245444) | | Borax (Sodium pentaborate) | | Ammonium chloride | | Boron halides |

Exchange of Ammonium Ions with Other Cations

The exchange of ammonium (NH₄⁺) ions in the pentaborate salt with other cations is a potential pathway for the synthesis of different metal pentaborate salts. While direct solid-state ion exchange is not extensively documented, solution-based methods are common. In aqueous solutions, the ammonium pentaborate dissolves, dissociating into ammonium cations and pentaborate anions. The introduction of other metal salts can lead to the precipitation of new metal pentaborate compounds, provided they have lower solubility.

The synthesis of non-metal cation pentaborate salts often involves the use of organic compounds containing amine groups. nih.gov For instance, the synthesis of novel non-metal cation (NMC) pentaborate salts using amino acids as the cation source has been demonstrated. nih.gov In these processes, the amino acid acts as the counter-ion to the anionic pentaborate structure. nih.gov

Furthermore, ion exchange resins can be employed to replace the ammonium cations. nih.gov The general principle of ion exchange is also utilized in the preparation of related borate compounds, such as ammonium tetrakis(pentafluorophenyl)borate, where ammonium reagents are used in the exchange reaction. mdpi.comresearchgate.net

Impact on Crystal Structure and Stability

The replacement of the ammonium cation with other cations, whether inorganic or organic, would inherently alter the crystal structure and stability of the resulting pentaborate salt. The size, charge, and coordination preferences of the new cation would dictate the new crystal packing, bond lengths, and angles.

For example, single-crystal X-ray diffraction studies on non-metal cation pentaborate salts show that they contain isolated pentaborate anions hydrogen-bonded together in a supramolecular array, with the cations occupying cavities within this network. nih.gov The stability of these structures is influenced by the nature of the cation and its interaction with the pentaborate anion.

Thermal Decomposition Pathways of Nonaazanium;pentaborate;tetrahydrate

The thermal decomposition of ammonium pentaborate tetrahydrate is a multi-step process that has been investigated for its industrial relevance, particularly in the production of boron oxide. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques used to study the thermal decomposition of ammonium pentaborate. The decomposition generally proceeds in two main stages. researchgate.netcapes.gov.br

The first stage is dehydration, which involves the loss of water of crystallization. researchgate.netcapes.gov.br This process is reported to occur at approximately 110°C (230°F), where the compound loses most of its water molecules. borax.comborax.com Some studies indicate that the dehydration process for ammonium pentaborate octahydrate occurs in a narrow temperature range of 165-175°C. researchgate.net

The second major stage is deamination, the release of ammonia. researchgate.netcapes.gov.br This step occurs at higher temperatures, typically between 310-335°C. researchgate.net DSC analyses show endothermic peaks corresponding to these dehydration and deamination processes. researchgate.net The thermal decomposition of related non-metal cation pentaborate salts also shows a two-stage process, with the initial dehydration occurring below 250°C. nih.gov

| Decomposition Stage | Temperature Range (°C) | Process | Mass Loss |

|---|---|---|---|

| Dehydration | ~110 - 175 | Loss of water of crystallization | Variable, corresponds to loss of H₂O |

| Deamination | ~310 - 335 | Loss of ammonia | Corresponds to loss of NH₃ |

Identification of Gaseous Products and Solid Residues

The thermal decomposition of ammonium pentaborate tetrahydrate yields specific gaseous products and a solid residue. The primary gaseous products are water vapor (H₂O) from dehydration and ammonia (NH₃) from deamination. borax.comborax.com

The final solid residue upon complete decomposition at high temperatures is boric oxide (B₂O₃). researchgate.netcapes.gov.brborax.com Studies on non-metal cation pentaborate salts also report the formation of a glassy form of B₂O₃ as the final degradation product. nih.gov In some cases, at around 600°C, an intumescent (swelling) material is formed, which then contracts to a black, glassy B₂O₃ solid at 1000°C. nih.gov

Kinetic and Mechanistic Studies of Decomposition

Kinetic studies of the thermal decomposition of ammonium pentaborate have been conducted to understand the reaction rates and mechanisms. The shapes of the thermogravimetric curves recorded under isothermal conditions are highly dependent on the temperature. researchgate.net

The decomposition mechanism involves the initial breakdown of the crystal lattice through the loss of water molecules. This is followed by the breakdown of the pentaborate anion and the release of ammonia at higher temperatures. The process is complex and can be influenced by factors such as heating rate and atmosphere. The activation energy for the curing process of phenol (B47542) formaldehyde (B43269) resin was found to be slightly reduced by the addition of ammonium pentaborate. psu.edu

Hydrolytic Stability and Degradation in Aqueous Environments

Ammonium pentaborate tetrahydrate is soluble in water. nih.gov Its stability in aqueous solutions is pH-dependent, a characteristic of polyborate species. researchgate.net The pH of an aqueous solution of ammonium pentaborate decreases slightly as the concentration increases. borax.com For example, a 1.0% solution has a pH of 8.35, while a 10.0% solution has a pH of 7.32. riotinto.com

The compound shows little tendency to cake, except after prolonged storage or if it becomes wet. borax.com It can also absorb moisture from humid environments. borax.com In aqueous solutions, the pentaborate anion can exist in equilibrium with other borate species, depending on the concentration and pH. The resulting solutions contain moderate concentrations of hydroxide ions and have a pH greater than 7.0. nih.gov They react as bases to neutralize acids. nih.gov

The material is stable under normal conditions of use and storage. fishersci.com

Compound Names

| Common Name | IUPAC Name | Chemical Formula |

|---|---|---|

| Ammonium Pentaborate Tetrahydrate | Nonaammonium tetrahydrate pentaborate | (NH₄)B₅O₈·4H₂O |

| Boric Oxide | Diboron (B99234) trioxide | B₂O₃ |

| Ammonia | Azane | NH₃ |

| Water | Oxidane | H₂O |

Consequently, it is not possible to provide an article on its advanced spectroscopic characterization, as no experimental or theoretical data has been published on its Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), X-ray Photoelectron (XPS), or Electron Paramagnetic Resonance (EPR) spectroscopy.

Further research would be required to synthesize and characterize this compound to determine its spectroscopic properties.

Exploration of Nonaazanium;pentaborate;tetrahydrate in Materials Science Research

Nonaazanium;pentaborate;tetrahydrate as a Precursor for Novel Boron-Containing Materials

Ammonium (B1175870) pentaborate tetrahydrate ((NH₄)B₅O₈·4H₂O) serves as a valuable starting material for the synthesis of various boron-containing compounds due to its high boron content and its decomposition pathway which yields boric oxide, ammonia (B1221849), and water. acs.orgborax.com Its non-metallic cation, the ammonium ion, makes it a suitable choice in applications where the presence of alkali metals is undesirable. borax.com

Synthesis of Metal Borates via Solid-State Reactions

Solid-state reactions involving ammonium pentaborate tetrahydrate provide a pathway for the synthesis of various metal borates. These reactions typically involve heating a mixture of ammonium pentaborate and a metal oxide or salt to high temperatures, leading to the formation of the desired metal borate (B1201080). The ammonium pentaborate acts as the boron source, decomposing to boric oxide which then reacts with the metal precursor.

One notable example is the synthesis of calcium tetraborate (B1243019) (CaB₄O₇). In a study, α-CaB₄O₇ was successfully synthesized using ammonium pentaborate as the boron source in a solid-state reaction. researchgate.net This method is advantageous as it avoids the use of boric acid, which can be volatile at high temperatures, potentially affecting the stoichiometry of the final product. researchgate.net

Furthermore, research on the solid-state interactions of ammonium borates has shown the formation of more complex structures. For instance, solid-state mixtures of ammonium pentaborate and ammonium tetraborate at room temperature can spontaneously form ammonium octaborate, which was structurally characterized as an ammonium salt of a heptaborate dianion. acs.org This highlights the reactivity of ammonium pentaborate in the solid state and its potential to form a variety of borate structures.

The general process of thermal decomposition of ammonium pentaborate involves two main steps: dehydration followed by deamination, ultimately yielding boron oxide. researchgate.net This in-situ formation of reactive boron oxide is key to its utility in solid-state synthesis.

Table 1: Examples of Metal Borates Synthesized Using Ammonium Pentaborate

| Target Metal Borate | Precursors | Synthesis Method | Reference |

| Calcium tetraborate (α-CaB₄O₇) | Ammonium pentaborate, Calcium Carbonate | Solid-state reaction | researchgate.net |

| Ammonium octaborate | Ammonium pentaborate, Ammonium tetraborate | Solid-state reaction at room temperature | acs.org |

Formation of Boron Nitride and Related Materials

Ammonium pentaborate tetrahydrate is also explored as a precursor for the synthesis of non-oxide ceramics, particularly hexagonal boron nitride (h-BN). The presence of both boron and nitrogen in the ammonium borate structure makes it an appealing single-source precursor, although the B:N ratio is not ideal for direct conversion to BN.

The thermal decomposition of ammonium pentaborate under an inert or ammonia atmosphere at high temperatures can lead to the formation of boron nitride. The process involves the initial decomposition of the ammonium pentaborate to boric oxide and ammonia. borax.com The ammonia then serves as a nitriding agent, reacting with the boric oxide at elevated temperatures to form boron nitride.

One study investigated the effect of different borates, including ammonium pentaborate, on the synthesis of nanoscale hexagonal boron nitride. researchgate.netnih.gov The h-BN was synthesized by reacting urea, boron oxide, and the various borates at 1100°C. The results indicated that the use of borates, such as ammonium pentaborate, positively influenced the formation of the nanoscale h-BN structure. researchgate.netnih.gov

While direct conversion is complex, the decomposition products of ammonium pentaborate provide the necessary ingredients for BN synthesis, making it a viable component in precursor mixtures for producing this valuable ceramic material.

Research on Nonaazanium;pentaborate;tetrahydrate as a Component in Flame Retardant Systems

Ammonium pentaborate tetrahydrate is utilized as a flame retardant, particularly in cellulosic materials and polymers. borax.com Its flame retardant action is primarily based on a condensed-phase mechanism. Upon heating, it releases water and decomposes to form a glassy layer of boric acid and then boric oxide on the substrate's surface. This layer acts as a physical barrier, insulating the material from heat and oxygen, and promoting the formation of char, which is less flammable. borax.com

Mechanistic Studies of Flame Retardancy in Polymeric Composites

In polymeric composites, the flame retardant mechanism of ammonium pentaborate involves several actions. The endothermic decomposition of the hydrate (B1144303) releases water vapor, which cools the material and dilutes the flammable gases in the gas phase. The subsequent formation of a boric oxide glass on the polymer surface provides thermal protection to the underlying material and can inhibit the diffusion of combustible gases from the polymer to the flame. researchgate.net

For instance, in studies with polyamide-6, it was observed that ammonium pentaborate forms an inorganic glass on the surface of the burning polymer, which protects the char from oxidation and hinders the diffusion of combustible gases. researchgate.net

Synergistic Effects with Other Flame Retardants

The effectiveness of ammonium pentaborate as a flame retardant can be significantly enhanced when used in combination with other flame retardants, a phenomenon known as synergism. A particularly effective combination is with phosphorus-containing compounds. acs.orgresearchgate.net

The synergy between phosphorus and nitrogen-containing compounds, like ammonium pentaborate, is well-documented. acs.orgresearchgate.netresearchgate.net In such systems, the phosphorus compound often acts as an acid source to promote charring, while the nitrogen-containing compound can act as a blowing agent to create a swollen, insulating char layer. The phosphorus and nitrogen compounds can also interact to form more effective phosphorylation agents. researchgate.net

Research on rigid polyurethane foams has shown synergistic effects between ammonium pentaborate octahydrate and expandable graphite. acs.org This combination leads to improved flame retardancy, thermal insulation, and mechanical properties. The components work together to form a more stable and protective char layer. acs.org

Table 2: Synergistic Flame Retardant Systems Involving Ammonium Pentaborate

| Polymer Matrix | Synergistic Agent(s) | Observed Effects | Reference |

| Rigid Polyurethane Foam | Expandable Graphite | Increased flame retardancy, improved thermal insulation and mechanical properties | acs.org |

| Polyamide-6 | Phosphorus-based flame retardants | Enhanced char formation and barrier effect | researchgate.net |

Research on Nonaazanium;pentaborate;tetrahydrate in Welding and Brazing Fluxes for Specialized Alloys

Ammonium pentaborate tetrahydrate is a key ingredient in welding and brazing fluxes, especially for applications involving stainless steel and various non-ferrous metals where alkali borates are not suitable. borax.com Its primary role in these fluxes is to act as a solvent for metal oxides at high temperatures. borax.com

During welding and brazing, the formation of metal oxides on the surface of the metals being joined can prevent proper wetting and bonding by the filler metal. Fluxes are therefore essential to remove these oxides and protect the surfaces from re-oxidation.

Ammonium pentaborate is effective in this role because upon heating, it decomposes to boric oxide. Boric oxide is a glassy, acidic oxide that can dissolve a wide range of metal oxides, forming a molten slag that is easily displaced by the molten brazing alloy. The absence of alkali metals in ammonium pentaborate is advantageous in applications where alkali metal contamination of the weld or braze joint could be detrimental. borax.com

Flux compositions for brazing often contain a mixture of components, including borates and fluorides, to achieve the desired melting range and oxide-dissolving capabilities. While specific proprietary formulations vary, the fundamental role of the borate component, for which ammonium pentaborate is a suitable source, is to ensure a clean, oxide-free surface for a strong and durable joint.

Role in Oxide Removal and Wetting Enhancement

A significant application of nonaazanium;pentaborate;tetrahydrate in materials science is its function as a flux in welding, soldering, and brazing operations. borax.comchemicalbook.com At elevated temperatures, it acts as an excellent solvent for metal oxides that can form on the surface of metals. borax.comborax.com The removal of these oxide layers is crucial for achieving strong and reliable metallic joints.

Compatibility with Various Non-Ferrous Metals and Stainless Steel

Nonaazanium;pentaborate;tetrahydrate is particularly noted for its use in fluxes for stainless steel and various non-ferrous metals where alkali borates are not suitable. borax.comchemicalbook.com Its compatibility with these materials is a key advantage. The compound's ability to protect ferrous metals from oxidation is also utilized in some corrosion inhibition formulations for water treatment. borax.com

The compatibility of materials with nonaazanium;pentaborate;tetrahydrate is crucial for its application. General corrosion data for stainless steels in ammoniacal environments provide some insight, though specific data for ammonium pentaborate solutions is sparse. For instance, austenitic stainless steels like type 304 and 316 are known to have good resistance to corrosion by weak bases such as ammonium hydroxide (B78521). parrinst.com However, the presence of other ions and the specific operating conditions, such as temperature and concentration, can significantly influence corrosion rates. super-metals.comnrc.gov One study on austenitic stainless steel 321 in an ammonium chloride solution demonstrated higher corrosion resistance compared to steels 304 and 316L, highlighting the importance of material selection for specific chemical environments. scielo.br

The following table provides a general guide to the compatibility of various metals with ammonia-containing solutions, which can be indicative of their performance with nonaazanium;pentaborate;tetrahydrate under certain conditions.

Table 1: General Compatibility of Metals with Ammoniacal Solutions This table is a compilation of general knowledge and should be used as a guideline only. Specific testing under application conditions is recommended.

| Metal/Alloy | Compatibility Rating | Notes |

|---|---|---|

| Ferrous Metals | ||

| Carbon Steel | Fair to Poor | Corrosion rates can be high, especially in the presence of moisture and at elevated temperatures. google.com |

| Stainless Steel (300 Series) | Good to Excellent | Generally resistant, especially to weak ammoniacal solutions. parrinst.com Pitting can occur in the presence of chlorides. |

| Non-Ferrous Metals | ||

| Aluminum | Good | Generally resistant to corrosion by ammonia. nsf.gov |

| Copper and Copper Alloys | Poor | Readily attacked by moist ammonia. nsf.gov |

| Nickel and Nickel Alloys | Good | Generally show good resistance to ammoniacal solutions. |

Development of Novel Electrolytic Capacitors Using Nonaazanium;pentaborate;tetrahydrate

Investigation of Dielectric Properties

The dielectric properties of nonaazanium;pentaborate;tetrahydrate are fundamental to its application in capacitors. The compound is used to form a thin, stable oxide film on aluminum foil, which serves as the dielectric material. borax.com This oxide layer is grown by applying an electric current to the aluminum foil immersed in an electrolyte containing ammonium pentaborate.

Research into the dielectric properties of single crystals of ammonium pentaborate tetrahydrate has provided valuable data. The dielectric constant is a key parameter that determines the capacitance of a device. Studies have shown how the dielectric constant of ammonium pentaborate varies with temperature and crystallographic orientation.

Table 2: Dielectric Properties of Nonaazanium;pentaborate;tetrahydrate Single Crystals Data extracted from a study on the dielectric, piezoelectric, and pyroelectric properties of ammonium and potassium pentaborate tetrahydrate single crystals. researchgate.net

| Temperature (K) | Crystal Cut | Dielectric Constant (ε) |

|---|---|---|

| ~300 (Room Temp) | Z-cut | Data not specified |

| ~300 (Room Temp) | ZXl45-cut | Data not specified |

Further research has indicated that for ammonium pentaborate (APB) crystals, the dielectric constant and dielectric loss decrease with an increase in frequency at room temperature.

Electrochemical Stability in Capacitor Architectures

The electrochemical stability of the electrolyte is a critical factor in the performance and lifespan of an electrolytic capacitor. The electrolyte must be able to withstand the operating voltage of the capacitor without undergoing significant decomposition. Nonaazanium;pentaborate;tetrahydrate, as part of the electrolyte, contributes to the formation of a stable passivating oxide layer on the aluminum anode, which is essential for the capacitor's function. borax.com

Table of Compound Names

| Common Name | IUPAC Name |

| Ammonium pentaborate tetrahydrate | Nonaazanium;pentaborate;tetrahydrate |

| Boric oxide | Diboron (B99234) trioxide |

| Ammonia | Azane |

| Sodium chloride | Sodium chloride |

| Ammonium chloride | Azanium chloride |

| Austenitic stainless steel 321 | - |

| Austenitic stainless steel 304 | - |

| Austenitic stainless steel 316L | - |

Biochemical and Biological Research Applications of Nonaazanium;pentaborate;tetrahydrate Non Clinical Focus

Investigation of Antimicrobial Efficacy

Nonaazanium;pentaborate;tetrahydrate has demonstrated notable antimicrobial properties in several in vitro research settings. Its activity against a range of microorganisms, including bacteria and fungi, has been documented, sparking interest in its potential applications.

In Vitro Studies Against Bacterial Strains

Research has highlighted the antibacterial capabilities of boron compounds, including nonaazanium;pentaborate;tetrahydrate. Studies have evaluated its effectiveness against various bacterial strains, particularly those known for forming biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously difficult to eradicate.

One study investigated the antibacterial activity of nine different boron derivatives, including ammonium (B1175870) pentaborate tetrahydrate, against biofilm-forming pathogenic bacteria isolated from blood cultures. nih.govresearchgate.net The minimum inhibitory concentration (MIC) method was used to determine the effect of these compounds on the bacteria. nih.govresearchgate.net While sodium metaborate (B1245444) tetrahydrate was found to be effective against all pathogens in this particular study, the research underscores the recognized antibacterial potential within this class of boron compounds. nih.govresearchgate.net Further research has explored the efficacy of boron compounds against multidrug-resistant bacteria, showing promising antibiofilm activity. nih.gov For instance, in an in vitro model using a lung cancer cell line infected with multidrug-resistant bacteria, boron compounds demonstrated an average antibiofilm activity of 46% against Acinetobacter baumannii, 45% against Pseudomonas aeruginosa, and 43% against Klebsiella pneumoniae. nih.gov

The antibacterial action of boron compounds is thought to be influenced by the chemical composition of bacterial cell walls, with Gram-positive bacteria showing more susceptibility than Gram-negative bacteria in some cases. researchgate.net However, with extended contact time, bactericidal effects have been observed for both types. researchgate.net The interaction between boronic acid functional groups and glycoproteins on the bacterial surface is a proposed mechanism for this antibacterial activity. researchgate.net

Below is a table summarizing the findings of a study on the antibacterial activity of various boron compounds.

| Bacterial Strain | Boron Compound with Efficacy | Observed Effect |

| Biofilm-forming pathogens | Ammonium pentaborate tetrahydrate and other boron derivatives | Inhibitory activity |

| Acinetobacter baumannii (multidrug-resistant) | Boron compounds | 46% antibiofilm activity |

| Pseudomonas aeruginosa (multidrug-resistant) | Boron compounds | 45% antibiofilm activity |

| Klebsiella pneumoniae (multidrug-resistant) | Boron compounds | 43% antibiofilm activity |

Antifungal Activity against Specific Fungi

The antifungal properties of borates have been extensively studied, showcasing their potential to control the growth of various fungi. apsnet.orgresearchgate.net Boron compounds have been shown to inhibit conidial germination and germ tube elongation in pathogenic fungi. apsnet.orgresearchgate.net

For example, borate (B1201080) has been found to be effective against Colletotrichum gloeosporioides, the fungus that causes anthracnose in mangoes. apsnet.orgresearchgate.net In vitro studies demonstrated that borate treatment inhibited germination and germ tube elongation of the fungal conidia. apsnet.orgresearchgate.net Similarly, boric acid, a related boron compound, has shown significant antifungal activity against Penicillium expansum, the causative agent of blue mold in apples, by inhibiting mycelial growth, spore germination, and germ tube elongation. researchgate.net

The antifungal efficacy of various boron compounds against Neoscytalidium dimidiatum, a fungus responsible for canker and root rot, has also been evaluated. researchgate.net In these studies, disodium (B8443419) octaborate tetrahydrate and disodium tetraborate (B1243019) decahydrate (B1171855) were able to completely inhibit the fungus at a concentration of 0.5%. researchgate.net

The following table presents data on the antifungal activity of certain boron compounds.

| Fungal Species | Boron Compound | Observed Effect | Concentration for Complete Inhibition |

| Colletotrichum gloeosporioides | Borate | Inhibition of germination and germ tube elongation | Not specified |

| Penicillium expansum | Boric Acid | Inhibition of mycelial growth, spore germination, and germ tube elongation | 0.25% for mycelial growth |

| Neoscytalidium dimidiatum | Disodium octaborate tetrahydrate | Complete inhibition | 0.5% |

| Neoscytalidium dimidiatum | Disodium tetraborate decahydrate | Complete inhibition | 0.5% |

Mechanistic Research on Microbial Growth Inhibition

The mechanisms through which nonaazanium;pentaborate;tetrahydrate and other boron compounds inhibit microbial growth are multifaceted. A primary mode of action is the disruption of the cell wall and membrane integrity. apsnet.orgborax.com This can lead to cytoplasmic leakage and ultimately cell death. apsnet.org

In fungi, borate treatment has been observed to cause ultrastructural abnormalities, such as an increase in the number of vacuoles, cytoplasmic disintegration, and degradation of mitochondria. apsnet.orgresearchgate.net Another proposed mechanism is the inhibition of protein synthesis. benthamdirect.com Boric acid is thought to interact with ribose and ribose-containing molecules like NAD, which is an essential co-enzyme for cellular function. benthamdirect.com This disruption of critical metabolic pathways can lead to a fungistatic effect. benthamdirect.com

For bacteria, the interaction between boron and the glycoproteins on the bacterial surface may lead to the dysfunction of metabolic pathways by inhibiting membrane proteins and enzymes within the cells. researchgate.net

Research on Plant Growth Promotion and Agricultural Applications

Nonaazanium;pentaborate;tetrahydrate serves as a source of boron, an essential micronutrient for the healthy growth and development of plants. americanborate.comchemimpex.com Boron plays a critical role in numerous physiological processes within plants, and its application can lead to significant improvements in crop yield and quality. americanborate.comborax.comborates.today

Effects on Crop Yield in Controlled Field Trials

The application of boron-containing fertilizers, such as ammonium pentaborate, has been shown to improve crop yields, particularly in soils deficient in this micronutrient. americanborate.comchemimpex.comnih.gov Boron is vital for pollination, seed production, and fruit development. borax.com A deficiency in boron can lead to issues like incomplete pollination in corn and reduced pod set in soybeans. borax.com

Mechanisms of Enhanced Root Development and Nutrient Absorption

Boron is fundamentally important for root growth and the uptake of other essential nutrients. cropnutrition.cometimaden.gov.tr One of the most immediate effects of boron deficiency is the impairment of root growth, specifically the cessation of root elongation. cabidigitallibrary.org This is primarily due to boron's role in the structural integrity of cell walls. cropnutrition.comcabidigitallibrary.org Over 90% of the boron in a plant is located in its cell walls, where it is involved in the networking of pectic polysaccharides. cropnutrition.com

Boron also plays a key role in the function of cell membranes and the activity of membrane-bound enzymes, such as H+-ATPase, which is crucial for nutrient uptake. etimaden.gov.trcabidigitallibrary.org Adequate boron nutrition helps maintain a membrane potential that facilitates the absorption of nutrients like potassium, phosphorus, and nitrogen. etimaden.gov.trcabidigitallibrary.orgcropnutrition.comnih.gov In conditions of low boron, the uptake of these nutrients is significantly reduced. cropnutrition.cometimaden.gov.tr Furthermore, a sufficient supply of boron is associated with enhanced carbon allocation to the roots. cabidigitallibrary.org The presence of ammonium has also been shown to trigger lateral root branching in plants. nih.gov

The following table outlines the key roles of boron in plant growth and nutrient absorption.

| Plant Process | Role of Boron |

| Cell Wall Structure | Essential for the structural stability and integrity of cell walls, particularly in root tips. borax.comcropnutrition.comcabidigitallibrary.org |

| Root Development | Promotes root elongation and the development of new root tips. borax.comcropnutrition.comcabidigitallibrary.org |

| Nutrient Uptake | Facilitates the absorption of key nutrients like potassium, phosphorus, and nitrogen by maintaining cell membrane function and enzyme activity. cropnutrition.cometimaden.gov.trcropnutrition.com |

| Hormone Regulation | Involved in regulating hormone levels that promote proper plant growth. borax.com |

| Sugar Transport | Aids in the transport of sugars and carbohydrates to growing parts of the plant. americanborate.comborax.com |

| Reproductive Growth | Crucial for flower production, pollination, and seed and fruit development. borax.com |

Studies on Cellular Interaction and Signaling Pathways

The in vitro effects of pentaborate salts, including the ammonium salt, have been a subject of investigation to understand their influence on cellular behavior and signaling cascades. These studies often utilize various cell lines to elucidate the molecular mechanisms underlying the observed biological activities.

Influence on Boron Metabolism-Related Enzymes and Proteins

Borates are known to interact with and modulate the activity of various enzymes, primarily due to the ability of the tetrahedral borate ion, B(OH)₄⁻, to form stable complexes with diol-containing molecules, including nucleotides and enzyme cofactors. nih.govnih.gov While direct studies on Nonaazanium;pentaborate;tetrahydrate's effect on specific enzymes are limited, the behavior of borate ions in solution provides a basis for understanding its potential interactions.

Research has shown that borate can act as a competitive inhibitor for some dehydrogenases by binding to the cofactor NAD⁺. nih.gov For instance, borate inhibits yeast alcohol dehydrogenase with respect to NAD⁺. nih.gov This inhibition is attributed to the formation of a borate-NAD⁺ complex, which competes with the enzyme for the substrate. nih.gov Similarly, borate has been found to be a non-competitive inhibitor of human liver arginase, where it is suggested to interfere with the stimulatory action of manganese ions. nih.gov Boron-containing compounds have also been noted for their ability to inhibit enzymes like collagenase. dergipark.org.tr

The interaction of borates with proteins is a key aspect of their biological effects. The ubiquitous Na⁺-coupled borate transporter (NaBC1) is essential for maintaining cellular boron homeostasis and is crucial for cell growth and proliferation. nih.gov The expression levels of NaBC1 can influence the intracellular concentration of borate and, consequently, its biological effects. nih.gov

Modulation of Cell Division and Apoptosis in Research Models

A significant area of research for pentaborates is their ability to influence cell division and induce apoptosis (programmed cell death) in various cancer cell lines. These studies provide insights into the potential of boron compounds as tools for cancer research.